![molecular formula C9H13Cl2N B1460470 (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride CAS No. 29850-85-9](/img/structure/B1460470.png)
(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
Overview
Description
(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, more commonly known as R-Et-Cl, is an organic compound widely used in scientific research. It is a colorless solid with a molecular formula of C9H14ClN•HCl and a molecular weight of 215.6 g/mol. R-Et-Cl is a chiral compound, meaning that it has two non-superimposable mirror images, and is commercially available in both enantiomeric forms.
Scientific Research Applications
Analytical Method Development
- Sensitive Methods for Determination : A study developed and validated sensitive methods using UV-derivative spectrophotometry and reversed-phase high-performance liquid chromatography for the determination of sibutramine hydrochloride monohydrate in pharmaceutical products, a compound closely related to "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride". The study emphasized the precision, accuracy, and rapidity of these methods, highlighting their significance in quality control processes (Singh et al., 2008).
Synthesis and Characterization
- Copolymerization for Leather Industry : Research on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate synthesized polymers showed potential applications in the leather industry. The study detailed the synthesis, characterization, reactivity ratios, and thermal properties, indicating how modifications in polymer composition could improve thermal stability and application performance (Thamizharasi et al., 1999).
Biomedical Applications
Neurokinin-1 Receptor Antagonist Development : An orally active, water-soluble neurokinin-1 receptor antagonist was developed, demonstrating high affinity and efficacy in pre-clinical tests for emesis and depression. This research showcases the potential therapeutic applications of compounds structurally related to "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride" (Harrison et al., 2001).
Improved Synthesis of Antidepressants : A novel industrial synthesis process for sertraline hydrochloride, an effective antidepressant, was presented, highlighting the importance of efficient synthesis methods for pharmaceuticals related to "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride" (Vukics et al., 2002).
Antifungal Compound Synthesis : The synthesis and crystal structure of a novel compound with antifungal properties were discussed, underscoring the potential of derivatives of "(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride" in addressing agricultural and medicinal challenges (Si, 2009).
properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFAFYJSZXBEBR-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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